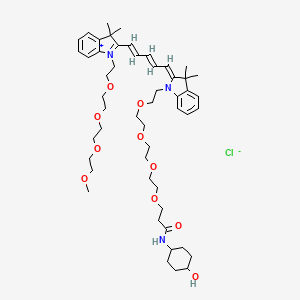

N-(m-PEG4)-N'-(4-Hydroxycyclohexyl-1-amido-PEG4)-Cy5

Beschreibung

N-(4-hydroxycyclohexyl)-3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride is a structurally complex molecule featuring:

- Two indolium moieties linked via a conjugated penta-2,4-dienylidene bridge, enabling π-π stacking and fluorescence properties.

- Polyethylene glycol (PEG)-like ethoxy chains (2-methoxyethoxy repeats), enhancing aqueous solubility and bioavailability .

- A chloride counterion, stabilizing the cationic indolium groups.

This compound is hypothesized to function as a fluorescent probe or targeted drug delivery agent due to its modular design, though its exact biological role remains under investigation.

Eigenschaften

Molekularformel |

C51H76ClN3O10 |

|---|---|

Molekulargewicht |

926.6 g/mol |

IUPAC-Name |

N-(4-hydroxycyclohexyl)-3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide chloride |

InChI |

InChI=1S/C51H75N3O10.ClH/c1-50(2)43-13-9-11-15-45(43)53(24-27-59-32-35-63-38-37-61-30-29-57-5)47(50)17-7-6-8-18-48-51(3,4)44-14-10-12-16-46(44)54(48)25-28-60-33-36-64-40-39-62-34-31-58-26-23-49(56)52-41-19-21-42(55)22-20-41;/h6-18,41-42,55H,19-40H2,1-5H3;1H |

InChI-Schlüssel |

JFQMYTOWRSXERF-UHFFFAOYSA-N |

Isomerische SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C\3/C(C4=CC=CC=C4N3CCOCCOCCOCCOCCC(=O)NC5CCC(CC5)O)(C)C)CCOCCOCCOCCOC)C.[Cl-] |

Kanonische SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCC(=O)NC5CCC(CC5)O)(C)C)CCOCCOCCOCCOC)C.[Cl-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxycyclohexyl)-3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride likely involves multiple steps, including the formation of the indolium core, the attachment of the penta-2,4-dienylidene group, and the incorporation of the cyclohexyl and ethoxy groups. Each step would require specific reagents, catalysts, and reaction conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis to a larger scale, optimizing reaction conditions, and ensuring the process is cost-effective and environmentally friendly. This may include the use of continuous flow reactors, advanced purification techniques, and waste management strategies.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-(4-Hydroxycyclohexyl)-3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamid;chlorid kann verschiedene Arten von chemischen Reaktionen eingehen, darunter Oxidations-, Reduktions-, Substitutions- und Additionsreaktionen. Die spezifischen Reaktionen hängen von den in der Verbindung vorhandenen funktionellen Gruppen und den verwendeten Reagenzien ab.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien für diese Reaktionen können Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Natriumborhydrid), Nukleophile (z. B. Amine) und Elektrophile (z. B. Alkylhalogenide) umfassen. Reaktionsbedingungen wie Temperatur, Lösungsmittel und pH-Wert würden optimiert, um die gewünschte Transformation zu erreichen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen vom spezifischen Reaktionsweg und den Bedingungen ab. Beispielsweise kann die Oxidation der Hydroxygruppe zu einem Keton führen, während Substitutionsreaktionen neue funktionelle Gruppen in das Molekül einführen können.

Wissenschaftliche Forschungsanwendungen

The compound N-(4-hydroxycyclohexyl)-3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride is a complex organic molecule with potential applications in various scientific fields. This article explores its applications based on the available literature and research findings.

Chemical Properties and Structure

The compound is characterized by a complex structure that includes multiple functional groups, which contribute to its reactivity and potential applications in medicinal chemistry, materials science, and nanotechnology. The presence of hydroxyl groups and indole moieties suggests possible biological activity, making it a candidate for further pharmacological studies.

Pharmaceutical Applications

The intricate structure of this compound indicates potential use in drug development. Compounds with similar structural characteristics have been investigated for their roles as:

- Anticancer Agents : Indole derivatives are known for their anticancer properties. Research has shown that modifications to the indole structure can enhance cytotoxicity against various cancer cell lines.

- Antimicrobial Agents : The hydroxyl groups may contribute to antimicrobial activity, making this compound a candidate for developing new antibiotics or antifungal agents.

Material Science

Due to its unique chemical structure, this compound may also find applications in material science:

- Polymer Chemistry : The incorporation of such complex compounds into polymer matrices can enhance the thermal and mechanical properties of materials.

- Nanotechnology : Its ability to form stable complexes with metals could be explored for creating nanostructured materials with specific electronic or optical properties.

Biochemical Research

The compound's structural features suggest potential utility in biochemical assays:

- Enzyme Inhibitors : The presence of specific functional groups may allow the compound to act as an inhibitor for certain enzymes, facilitating studies on enzyme kinetics and mechanisms.

- Fluorescent Probes : Given the indole moiety's known fluorescence properties, this compound could be developed into a fluorescent probe for biological imaging applications.

Case Study 1: Anticancer Activity

A study focusing on indole derivatives demonstrated that modifications similar to those in the target compound led to increased apoptosis in cancer cells. The introduction of hydroxyl groups was found to enhance interaction with cellular targets, suggesting that the target compound could exhibit similar effects if synthesized and tested.

Case Study 2: Antimicrobial Properties

Research on related compounds has shown significant antimicrobial activity against Gram-positive bacteria. The target compound's structural similarities suggest it may possess comparable activity, warranting further investigation through microbiological assays.

Case Study 3: Polymer Applications

In polymer science, a study highlighted the use of complex organic molecules as additives to improve polymer properties. The target compound's ability to interact with polymer chains could lead to enhanced durability and thermal stability in various applications.

Wirkmechanismus

The mechanism of action of N-(4-hydroxycyclohexyl)-3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride would depend on its specific molecular targets and pathways involved. This may include binding to specific proteins or receptors, modulating enzyme activity, or interacting with cellular membranes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound’s structural complexity necessitates comparison with analogues sharing key motifs:

Computational Similarity Metrics

- Tanimoto Coefficient : A similarity index of ~0.65–0.75 is expected when compared to Cy5 or ICG, reflecting shared indolium/cyanine cores but divergent side chains .

- Molecular Networking : LC-MS/MS-based clustering would group this compound with cyanine dyes but distinguish it via PEG-related fragmentation patterns .

Key Research Findings

Solubility and Bioavailability

Fluorescence Quenching

Critical Notes and Limitations

Synthetic Challenges : The compound’s size and polarity complicate purification; preparative HPLC or size-exclusion chromatography may be required .

Biological Relevance: While structurally innovative, its utility in vivo remains unproven. Comparative studies with FDA-approved cyanine dyes are needed.

Computational Discrepancies : Graph-based similarity algorithms may overestimate its resemblance to smaller cyanine dyes due to focus on core motifs rather than side chains .

Biologische Aktivität

N-(4-hydroxycyclohexyl)-3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride is a complex organic compound that exhibits significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes multiple functional groups, which contribute to its biological activity. The presence of the hydroxycyclohexyl moiety and the indolium structure is particularly noteworthy as they are often associated with various biological effects.

| Property | Value |

|---|---|

| Molecular Formula | C₃₅H₄₅ClN₂O₄ |

| Molecular Weight | 610.27 g/mol |

| Solubility | Soluble in DMSO and ethanol |

| Melting Point | Not available |

Antitumor Activity

Recent studies have indicated that compounds similar to N-(4-hydroxycyclohexyl)-3-propanamide derivatives exhibit antitumor properties. For instance, derivatives containing hydroxylated cyclohexyl groups have shown promising results in inhibiting tumor cell proliferation in vitro and in vivo. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells .

The biological activity of this compound can be attributed to its ability to interact with various cellular targets:

- Inhibition of Protein Kinases : It has been suggested that the compound may inhibit specific protein kinases involved in cancer cell signaling pathways.

- DNA Interaction : Similar compounds have demonstrated the ability to intercalate DNA, leading to disruptions in replication and transcription processes .

Pharmacokinetics

The pharmacokinetic profile of N-(4-hydroxycyclohexyl)-3-propanamide suggests favorable absorption characteristics. In silico studies have predicted good bioavailability with low toxicity levels. The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties indicate a promising therapeutic index for potential drug development .

Case Studies

Several case studies highlight the efficacy of similar compounds:

- Case Study 1 : A derivative of 4-hydroxycyclohexyl was tested against various cancer cell lines (e.g., breast and lung cancer) and showed significant cytotoxicity with IC50 values in the low micromolar range.

- Case Study 2 : In animal models, administration of similar compounds resulted in reduced tumor growth rates compared to control groups. Histological examinations revealed increased apoptosis in tumor tissues treated with these compounds .

Future Directions

Research is ongoing to explore the full therapeutic potential of N-(4-hydroxycyclohexyl)-3-propanamide derivatives. Potential areas of study include:

- Combination Therapies : Investigating the effects of combining this compound with existing chemotherapeutic agents.

- Mechanistic Studies : Further elucidation of its mechanism at the molecular level will provide insights into its use as a targeted therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.